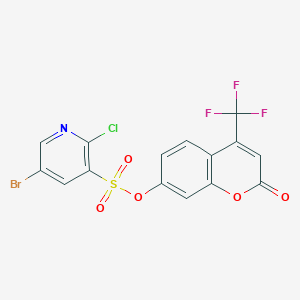
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is used in a variety of laboratory experiments due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate involves the inhibition of Pim-1 kinase. This enzyme is involved in the regulation of cell growth and proliferation, and its inhibition leads to the suppression of tumor growth. Additionally, 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate has been shown to have significant biochemical and physiological effects. Inhibition of Pim-1 kinase leads to the suppression of tumor growth, making this compound a potential anti-cancer agent. Additionally, the inhibition of amyloid beta peptide aggregation has been shown to have neuroprotective effects, making this compound a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate is its potent inhibition of Pim-1 kinase, making it a potential anti-cancer agent. Additionally, its neuroprotective effects make it a potential treatment for neurodegenerative disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate. One potential direction is the study of its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders requires further study. Finally, the development of less toxic analogs of this compound may lead to its increased use in vivo.
Synthesis Methods
The synthesis of 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with 5-bromo-2-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.
Scientific Research Applications
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate has been used in various scientific research applications. It is a potent inhibitor of the enzyme Pim-1 kinase, which is involved in the regulation of cell growth and proliferation. The inhibition of Pim-1 kinase has been shown to have anti-tumor effects, making this compound a potential anti-cancer agent. Additionally, 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate has been used in the study of Alzheimer's disease and neurodegenerative disorders.
properties
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 5-bromo-2-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6BrClF3NO5S/c16-7-3-12(14(17)21-6-7)27(23,24)26-8-1-2-9-10(15(18,19)20)5-13(22)25-11(9)4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQEDUKIHQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(N=CC(=C3)Br)Cl)OC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6BrClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

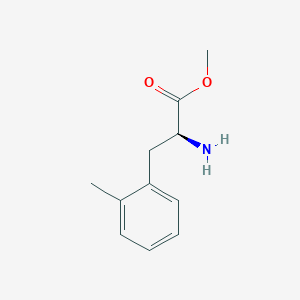
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)
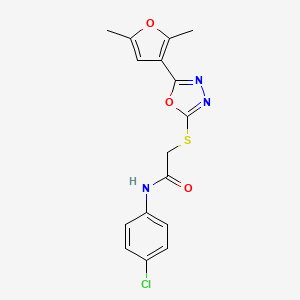
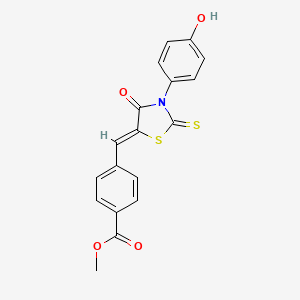
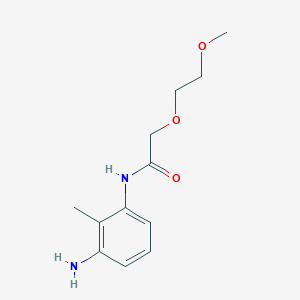
![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)

![3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
![(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800969.png)